molecular formula C9H8ClN3 B1469790 4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1423030-92-5

4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

Cat. No. B1469790
CAS RN: 1423030-92-5
M. Wt: 193.63 g/mol
InChI Key: BQXMQDPWFYARFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Amini et al. synthesized a compound with a similar structure to “this compound” and evaluated it for anti-tubercular activity . The review by Shabalin and Camp highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of an imidazole ring attached to a pyridine ring via a carbon atom. The imidazole ring would contain a methyl group on one of its nitrogen atoms, and the pyridine ring would have a chlorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the imidazole and pyridine rings, given their reactivity. The review by Shabalin and Camp discusses the bonds constructed during the formation of the imidazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Specific physical and chemical properties of “this compound” are not available in the search results.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

One notable application is in the design of pharmacophores for p38α MAP kinase inhibitors. These inhibitors are crucial in addressing proinflammatory cytokine release and have been designed using a variety of scaffolds, including imidazole derivatives, for higher binding selectivity and potency. The study by Scior et al. (2011) provides an extensive review of the design, synthesis, and activity studies of compounds with tri- and tetra-substituted imidazole scaffolds, highlighting their significance in creating selective inhibitors for therapeutic purposes (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Chemical Properties of 4-Phosphorylated Derivatives

The synthesis and transformation of 4-phosphorylated derivatives of imidazoles and other 1,3-azoles have been extensively studied for their chemical and biological properties. Abdurakhmanova et al. (2018) reviewed the methods of synthesis and the wide range of activities these compounds exhibit, including insectoacaricidal, anti-blastic, and sugar-lowering activities, among others (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide molecules, synthesized from imidazole, have shown significant potential in organic synthesis, catalysis, and drug development. The review by Li et al. (2019) emphasizes the versatility and biological importance of these compounds, highlighting their applications in forming metal complexes, designing catalysts, and their medicinal applications including anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Biologically Significant Pyrimidine Appended Optical Sensors

Jindal and Kaur (2021) reviewed the development of pyrimidine-based optical sensors, emphasizing the biological and medicinal applications of pyrimidine derivatives. These compounds are utilized for their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes in a variety of applications (Jindal & Kaur, 2021).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future directions of research on “4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications in medicine and other fields .

properties

IUPAC Name

4-chloro-2-(1-methylimidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-13-5-4-12-9(13)8-6-7(10)2-3-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMQDPWFYARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 2
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine
Reactant of Route 6
4-chloro-2-(1-methyl-1H-imidazol-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.